3-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid is a complex organic compound classified within the imidazole family. Its unique structure features a phenyl group attached to an imidazoazepine ring system, contributing to its potential applications in various fields such as medicinal chemistry and proteomics research. The compound is identified by the Chemical Abstracts Service number 109650-67-1 and has a molecular formula of C15H16N2O2. It serves as a valuable intermediate in the synthesis of more complex molecules and is investigated for its biological activity, making it a candidate for drug development and therapeutic applications .
The synthesis of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid typically involves several steps:
The molecular structure of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid can be described as follows:
The InChI representation of the compound is InChI=1S/C15H16N2O2/c18-15(19)13-12-9-5-2-6-10-17(12)14(16-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19)
which provides insight into its connectivity and structure .
3-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a building block in organic synthesis .
Further research is necessary to elucidate its precise mechanism of action within biological systems .
The physical and chemical properties of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 252.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
pKa | Not available |
These properties indicate that the compound is likely to be soluble in organic solvents but may require specific conditions for stability .
The applications of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid are diverse:
The construction of the imidazo[1,5-a]azepine core relies on sophisticated cyclization methodologies. A predominant approach involves the acid- or base-catalyzed cyclization of substituted amines with carboxylic acid derivatives. This reaction proceeds through nucleophilic attack by the amine nitrogen on a carbonyl carbon, followed by dehydration to form the fused bicyclic system. Critical parameters include temperature control (typically 80–120°C), solvent selection (polar aprotic solvents like DMF or DCE), and catalyst optimization (e.g., p-toluenesulfonic acid or Lewis acids), which collectively govern reaction efficiency and regioselectivity [3].
Recent advancements demonstrate the efficacy of Ritter-type reactions for core formation. Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) catalyzes the conversion of benzylic alcohols to carbocations, which undergo intramolecular capture by nitrile groups. When combined with p-TsOH·H₂O in acetonitrile, this method achieves yields up to 97% for imidazo[1,5-a]azepine derivatives. Steric and electronic factors significantly influence outcomes: ortho-halogenated pyridinyl substrates yield 75–88%, while meta-substituted variants reach 80–83% due to reduced steric hindrance .
Table 1: Cyclization Methodologies and Yields
Method | Catalyst System | Key Substrate | Yield (%) | Limitations |
---|---|---|---|---|
Acid-Catalyzed Cyclization | p-TsOH, 100°C | Substituted Amines | 60–75 | Sensitivity to pH control |
Ritter-Type Reaction | Bi(OTf)₃/p-TsOH·H₂O | Benzylic Alcohols | Up to 97 | Steric hindrance with ortho-halogens |
Thermal Cyclization | Solvent-Only, 150°C | Pyridinylmethanols | 42–76 | Requires high temperature |
The molecular architecture features a 7-membered azepine ring fused to an imidazole moiety, with the phenyl group at C3 and carboxylic acid at C1 contributing to planar rigidity. Stereochemical complexity arises from the tetrahydroazepine’s non-planar conformation, enabling chiral center formation during synthesis. The InChI representation (1S/C15H16N2O2/c18-15(19)13-12-9-5-2-6-10-17(12)14(16-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19)
) confirms connectivity and protonation states [3] [6] [7].
The C1-carboxylic acid group enables diverse derivatization, primarily through nucleophilic acyl substitution. Esterification occurs under Fischer conditions (acidic alcohols, H₂SO₄ catalyst), yielding alkyl esters crucial for prodrug development. Alternatively, amide coupling using carbodiimide reagents (EDC, DCC) with amines generates pharmacologically active derivatives. Notably, steric bulk near the reaction site necessitates optimized coupling agents: HOBt/DIC systems suppress racemization in sterically congested substrates [3].
In medicinal chemistry applications, this carboxylic acid serves as a versatile handle for generating targeted libraries. Examples include:
Table 2: Functionalized Derivatives and Applications
Derivative Type | Reagent/Conditions | Application | Biological Relevance |
---|---|---|---|
Methyl Ester | CH₃OH/H₂SO₄, reflux | Prodrug synthesis | Enhanced cell permeability |
Primary Amide | NH₄Cl/EDC, RT | Cannabinoid receptor agonists | Analgesic lead optimization [5] |
Peptide Conjugate | DIPEA/HATU, DMF | NK-3 receptor antagonists | Psychiatric disorder targets [8] |
Hydrazide | Hydrazine/EtOH, 60°C | Building block for heterocyclic expansion | Anticancer scaffold development |
Traditional batch synthesis faces challenges in exotherm management and reproducibility during imidazoazepine ring formation. Continuous flow chemistry addresses these via enhanced heat/mass transfer and precise residence time control. Key advancements include:
Table 3: Batch vs. Continuous Flow Process Parameters
Parameter | Batch Process | Continuous Flow Process | Advantage |
---|---|---|---|
Reaction Time | 8–12 hours | 15–30 minutes | 25x faster kinetics |
Temperature Control | ±5°C variability | ±0.5°C precision | Suppresses decomposition |
Yield (Cyclization) | 70–75% | 85–92% | Improved atom economy |
Solvent Consumption | 15 L/kg product | 8 L/kg product | Reduced waste disposal cost |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: